molecular formula C21H24N2O3 B2830702 2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941905-81-3

2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2830702
CAS No.: 941905-81-3
M. Wt: 352.434
InChI Key: NLAAIGMXMLJGRM-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a chemical compound with a complex structure that has garnered interest in various scientific fields. Its unique properties make it valuable for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the isobutyl group: This step involves alkylation using an appropriate alkyl halide under basic conditions.

    Formation of the benzamide moiety: This is typically done through an amide coupling reaction, using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinoline derivatives.

    Reduction: This can result in the formation of tetrahydroquinoline derivatives.

    Substitution: This can occur at the benzamide moiety, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

2-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be compared with other similar compounds, such as:

    N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide: This compound has a similar core structure but different functional groups, leading to different properties and applications.

    N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,3-dimethylbutanamide: This compound also shares a similar core structure but has different substituents, affecting its reactivity and applications.

Properties

IUPAC Name

2-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)13-23-18-10-9-16(12-15(18)8-11-20(23)24)22-21(25)17-6-4-5-7-19(17)26-3/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAAIGMXMLJGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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